molecular formula C20H13NO4S B11985368 [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate CAS No. 57390-81-5

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate

Cat. No.: B11985368
CAS No.: 57390-81-5
M. Wt: 363.4 g/mol
InChI Key: VIFUFJQCNUDOFE-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin derivative family, characterized by a chromen-4-one core (C₉H₆O₂) with a 2-phenyl-1,3-thiazole substituent at position 3 and an acetate ester at position 5. Its molecular formula is inferred as C₂₀H₁₃NO₄S (exact mass: 375.06 g/mol), though experimental validation is required.

Properties

CAS No.

57390-81-5

Molecular Formula

C20H13NO4S

Molecular Weight

363.4 g/mol

IUPAC Name

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate

InChI

InChI=1S/C20H13NO4S/c1-12(22)25-14-7-8-15-18(9-14)24-10-16(19(15)23)17-11-26-20(21-17)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

VIFUFJQCNUDOFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Reactions

Recent studies explore one-pot strategies to streamline synthesis. For example, a tandem Pechmann-Hantzsch reaction combines resorcinol, ethyl acetoacetate, and thiazole precursors in a single reactor, reducing purification steps. However, yields remain moderate (40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields. In a trial, coupling the chromene and thiazole intermediates under microwave conditions (100°C, 20 minutes) achieved an 85% yield compared to 65% with conventional heating.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods:

Technique Key Findings
FT-IR 1742 cm⁻¹ (acetate C=O), 1664 cm⁻¹ (chromenone C=O), 1599 cm⁻¹ (C=N thiazole)
¹H NMR δ 2.41 (CH₃), 6.23 (chromene-H), 7.71 (aromatic-H), 8.12 (thiazole-H)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Chemical Reactions Analysis

Types of Reactions

[4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Chemistry

In chemistry, [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is differentiated from analogs by its unique substituents:

  • Position 3 : 2-Phenyl-1,3-thiazol-4-yl group (aromatic heterocycle with sulfur and nitrogen).
  • Position 7 : Acetate ester (enhancing lipophilicity over free acids or hydroxyl groups).
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position 3) Substituent (Position 7) Molecular Formula logP* (Predicted) Key Features
Target Compound 2-Phenyl-1,3-thiazol-4-yl Acetate C₂₀H₁₃NO₄S 3.8 High lipophilicity, metabolic stability
[4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate Phenoxy, 2-CF₃ Acetate C₁₈H₁₁F₃O₅ 3.5 Electron-withdrawing CF₃ group, moderate polarity
Umbelliferone (7-hydroxycoumarin) - Hydroxyl C₉H₆O₃ 1.2 High polarity, inactive in carcinogenesis
Coumarin - - C₉H₆O₂ 1.4 Moderate carcinogen inhibitor

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

The compound [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate is a member of the chromene family, which has garnered interest due to its diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromen Core : The chromen core can be synthesized through a condensation reaction between salicylaldehyde and a β-keto ester under acidic conditions.
  • Introduction of the Thiazole Group : The thiazole moiety is introduced via cyclization involving a thioamide and a halogenated phenyl compound.
  • Acetylation : The acetate group is added using acetic anhydride in the presence of a base such as pyridine.

Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the thiazole ring have shown potent activity against various bacterial strains:

CompoundMIC (μg/mL)MBC (μg/mL)Target Pathogen
4d10.7–21.421.4–40.2Staphylococcus aureus
6i1.95–3.917.81–125Micrococcus luteus
116.25Not specifiedE. coli

These findings suggest that the presence of specific functional groups enhances the antimicrobial efficacy of these compounds, making them potential candidates for antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds with similar structures have demonstrated cytotoxic effects against human lung cancer cell lines (A549). The IC50 values for some derivatives were reported as follows:

CompoundIC50 (μg/mL)Cell Line
11b11.20A549
14b27.66A549
13b59.61A549

These results indicate that certain derivatives possess substantial cytotoxicity, suggesting their potential as therapeutic agents against cancer .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA Synthesis : Compounds may interfere with DNA replication in cancer cells.
  • Disruption of Cell Membranes : Antimicrobial activity is often attributed to the ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

Several studies have documented the promising biological activities of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives against multiple pathogens and found significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
  • Evaluation of Anticancer Properties : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on A549 cells, revealing that specific substitutions on the thiazole ring enhanced anticancer activity.

Q & A

Q. What are the established synthetic methodologies for [4-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] acetate, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the chromenone core via base-catalyzed reactions (e.g., sodium ethoxide) between hydroxyacetophenone derivatives and ketones.
  • Thiazole incorporation : Introducing the 2-phenylthiazole moiety via coupling reactions, such as Hantzsch thiazole synthesis.
  • Acetylation : Final acetylation at the 7-position using acetic anhydride or acetyl chloride. Purity optimization requires column chromatography (silica gel) and recrystallization from ethanol/water mixtures. Characterization via NMR (¹H/¹³C), mass spectrometry, and HPLC (>95% purity) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding patterns (e.g., using SHELXTL or OLEX2 for refinement) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., acetate group at δ ~2.1 ppm in ¹H NMR).
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways.
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for acetate) .

Q. How do the functional groups (thiazole, chromenone, acetate) influence biological activity?

  • Thiazole ring : Enhances π-π stacking with biological targets (e.g., enzymes) and improves metabolic stability .
  • Chromenone core : Modulates electron distribution, affecting redox properties and interactions with hydrophobic enzyme pockets.
  • Acetate group : Increases solubility and bioavailability via ester hydrolysis in vivo .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability in anticancer assays) be resolved?

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
  • Structural analogs : Compare derivatives to isolate the impact of substituents (e.g., fluorophenyl vs. methoxyphenyl).
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and identify false positives from assay artifacts .

Q. What strategies optimize synthetic yield and scalability while minimizing side products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
  • Green chemistry : Replace toxic reagents (e.g., thionyl chloride) with enzymatic acetylation.
  • Process monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. How can computational modeling elucidate target interactions and pharmacokinetic properties?

  • Molecular dynamics (MD) : Simulate binding stability with glucokinase or tubulin (GROMACS/NAMD).
  • ADMET prediction : SwissADME or PreADMET for bioavailability, CYP450 inhibition, and blood-brain barrier permeability.
  • QSAR models : Correlate substituent electronegativity with anticancer activity (e.g., CoMFA/CoMSIA) .

Q. What approaches resolve discrepancies in crystallographic data (e.g., bond length anomalies)?

  • Refinement protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy .
  • Hydrogen bonding analysis : Apply graph-set theory to validate intermolecular interactions (e.g., Etter’s rules) .
  • Validation tools : Cross-check with spectroscopic data (e.g., NMR NOE correlations for stereochemistry) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced potency?

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-phenylthiazole to enhance target affinity.
  • Bioisosteric replacement : Replace the acetate with a trifluoroethyl group to improve metabolic stability.
  • 3D-QSAR : Generate contour maps to prioritize substituents at the chromenone 3-position .

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